2-[2-(2,3-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid
Overview
Description
2-[2-(2,3-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties This compound is characterized by its intricate molecular structure, which includes a dimethylphenoxy group and an ethoxy chain linked to a dimethylethanamine moiety
Scientific Research Applications
2-[2-(2,3-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine typically involves multiple steps, starting with the preparation of the 2,3-dimethylphenoxy intermediate. This intermediate is then reacted with ethylene oxide under controlled conditions to form the ethoxy chain. The final step involves the introduction of the dimethylethanamine group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,3-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the dimethylethanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, water
Catalysts: Potassium carbonate, palladium on carbon
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amines. These products can be further utilized in different chemical processes or as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[2-(2,3-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2,5-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine
- 2-[2-(2,3-dimethylphenoxy)ethoxy]-N-(2-hydroxyethyl)ethanamine
- 2-[2-[2-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Uniqueness
Compared to similar compounds, 2-[2-(2,3-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine stands out due to its specific molecular configuration, which imparts unique chemical and biological properties
Properties
IUPAC Name |
2-[2-(2,3-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.C2H2O4/c1-12-6-5-7-14(13(12)2)17-11-10-16-9-8-15(3)4;3-1(4)2(5)6/h5-7H,8-11H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJOWGPRPJLCKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCOCCN(C)C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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